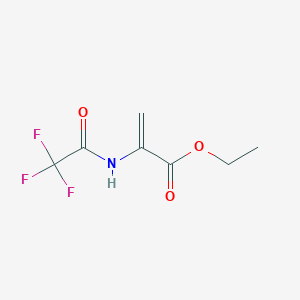

Ethyl 2-(trifluoroacetamido)prop-2-enoate

Description

Ethyl 2-(trifluoroacetamido)prop-2-enoate is an α,β-unsaturated ester characterized by a trifluoroacetamido (-NHCOCF₃) substituent at the β-position of the prop-2-enoate backbone. The molecule combines a reactive enoate ester group with the strong electron-withdrawing trifluoroacetyl moiety, which significantly influences its electronic and steric properties.

Properties

IUPAC Name |

ethyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO3/c1-3-14-5(12)4(2)11-6(13)7(8,9)10/h2-3H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIZSSHQEYCQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(trifluoroacetamido)prop-2-enoate typically involves the reaction of ethyl acrylate with trifluoroacetamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-(trifluoroacetamido)prop-2-enoate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamido group, leading to the formation of different derivatives.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(trifluoroacetamido)prop-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoroacetamido)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved in these interactions depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Ethyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(4-(2,2,2-Trifluoroacetamido)phenyl)propanoate (23): This compound () shares the trifluoroacetamido group but positions it on a phenyl ring rather than directly on the enoate. The phenyl substitution introduces conjugation effects, reducing electrophilicity compared to Ethyl 2-(trifluoroacetamido)prop-2-enoate. The dioxoisoindolinyl group further enhances steric bulk, likely decreasing reactivity in nucleophilic additions .

- 2-[Methyl(Perfluorobutylsulfonyl)amino]ethyl Prop-2-enoate (): The perfluorobutylsulfonyl group introduces extreme hydrophobicity and chemical inertness, contrasting with the trifluoroacetamido group’s moderate polarity. This difference suggests this compound may exhibit better solubility in polar aprotic solvents, favoring synthetic applications .

Electronic and Hydrogen-Bonding Properties

- 2-Cyano-3-[6-(Piperidin-1-yl)naphthalen-2-yl]prop-2-enoate (): The cyano group here is a stronger electron-withdrawing group than trifluoroacetamido, increasing the enoate’s electrophilicity. Hydrogen-bonding analysis () indicates trifluoroacetamido’s NH can act as a donor, though the CF₃ group may reduce basicity compared to non-fluorinated analogs .

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

- Synthetic Utility: this compound’s electrophilicity makes it suitable for conjugate additions, akin to methods in for synthesizing trifluoroacetamido-containing pharmaceuticals. Its lack of aromatic bulk (vs. Compound 23) may improve reaction rates .

- Environmental and Biological Persistence : Perfluorinated analogs () exhibit environmental persistence, but the trifluoroacetamido group’s lower fluorination may reduce bioaccumulation risks compared to perfluorobutylsulfonyl derivatives .

Biological Activity

Ethyl 2-(trifluoroacetamido)prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique trifluoroacetamido group, which contributes to its reactivity and biological properties. The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of key enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against a range of bacterial strains. A high-throughput screening assay revealed that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL for various strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.00 |

| Escherichia coli | 10.00 |

| Bacillus anthracis | 1.95 |

Anti-Cancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

A notable study reported an IC50 value of approximately 50 µM against breast cancer cell lines, indicating a potent anti-cancer effect.

Case Studies

-

Case Study on Inhibition of Type III Secretion System (T3SS) :

- A study focused on the inhibition of T3SS in enteropathogenic E. coli found that this compound significantly reduced the secretion of virulence factors, showcasing its potential as a therapeutic agent against bacterial infections.

-

Case Study on Cancer Cell Lines :

- In experiments involving MCF-7 breast cancer cells, treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates, suggesting its utility in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.